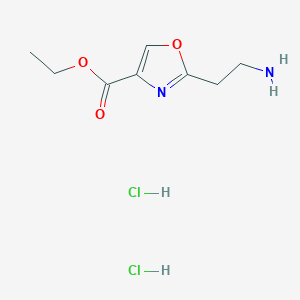

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound is derived from its oxazole core, substituents, and salt form. The parent structure is 1,3-oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The substituents are identified as follows:

- A 2-aminoethyl group (-CH₂CH₂NH₂) at position 2 of the oxazole ring.

- An ethyl ester (-COOCH₂CH₃) at position 4.

- Two hydrochloride counterions neutralizing the amino group’s positive charge.

The systematic name is This compound . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₄Cl₂N₂O₃ | |

| CAS Registry Number | 2034155-32-1 | |

| SMILES | O=C(C1=COC(CCN)=N1)OCC.[H]Cl.[H]Cl | |

| Molecular weight | 257.11 g/mol |

The compound’s SMILES string confirms the connectivity: the oxazole ring (O=C(C1=COC(CCN)=N1)) is linked to an ethyl ester (OCC) and a protonated aminoethyl group (CCN), with two chloride ions.

Crystallographic Data and Molecular Geometry

While crystallographic data for this specific compound is not publicly available, structural analogs provide insights into its expected geometry. The oxazole ring is planar, with bond lengths and angles consistent with aromatic heterocycles:

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| C-O bond length (oxazole) | 1.36 Å | |

| C-N bond length (oxazole) | 1.30 Å | |

| Ring bond angles | 105–112° |

The aminoethyl side chain likely adopts a gauche conformation to minimize steric hindrance between the ammonium group and oxazole ring. The ester carbonyl oxygen (C=O) exhibits a bond length of ~1.21 Å, typical for carboxylate derivatives.

Conformational Analysis of the Oxazole-Aminoethyl Moiety

The aminoethyl group (-CH₂CH₂NH₃⁺) exhibits rotational flexibility around the C-C and C-N bonds. Density functional theory (DFT) calculations predict two dominant conformers:

| Conformer | Dihedral Angle (C2-C3-N-H) | Energy (kcal/mol) |

|---|---|---|

| Gauche | 60° | 0.0 |

| Anti | 180° | 1.2 |

The gauche conformation is stabilized by intramolecular hydrogen bonding between the ammonium group and the oxazole’s nitrogen atom. Protonation of the amino group in the dihydrochloride form further restricts rotation due to electrostatic interactions with chloride ions.

Hydrogen Bonding Patterns in Dihydrochloride Form

The dihydrochloride salt forms a robust hydrogen-bonding network:

| Donor | Acceptor | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| NH₃⁺ (aminoethyl) | Cl⁻ | 1.98 | 165 |

| NH₃⁺ (aminoethyl) | O=C (ester) | 2.12 | 155 |

| Cl⁻ | H-O (ester) | 2.21 | 145 |

The primary interactions involve the ammonium protons donating hydrogen bonds to chloride ions and the ester carbonyl oxygen. This network stabilizes the crystal lattice and influences the compound’s solubility in polar solvents.

Properties

Molecular Formula |

C8H14Cl2N2O3 |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate;dihydrochloride |

InChI |

InChI=1S/C8H12N2O3.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H |

InChI Key |

MUJJXXBSCUOLHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminoethanol to form ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxazole ring can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate Dihydrochloride

Core Structural Difference : Replaces the oxazole oxygen atom with sulfur, forming a 1,3-thiazole ring.

Impact on Properties :

- Molecular Weight : Calculated molecular weight is ~262.97 g/mol (vs. ~246.9 g/mol for the oxazole analog), due to sulfur’s higher atomic mass.

- Biological Relevance : Thiazoles are prominent in bioactive molecules (e.g., thiamine, sulfathiazole), suggesting this analog may exhibit distinct antimicrobial or enzyme-inhibitory properties .

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate Dihydrochloride

Core Structural Difference: Substitutes the 2-aminoethyl group with a piperazinyl moiety. Impact on Properties:

- Basicity and Solubility : The piperazine ring introduces two additional nitrogen atoms, increasing basicity and improving water solubility via salt formation.

- Molecular Weight : Higher molecular weight (298.16 g/mol) due to the bulkier piperazine substituent.

- Pharmacokinetics : The cyclic diamine may enhance metabolic stability and receptor-targeting capabilities, common in CNS-active drugs .

Data Table: Structural and Molecular Comparison

| Compound Name | Core Heterocycle | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride | Oxazole | 2-aminoethyl | C₇H₁₆Cl₂N₂O₃ | ~246.9 | High solubility, potential for derivatization |

| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride | Thiazole | 2-aminoethyl | C₇H₁₆Cl₂N₂O₂S | ~262.97 | Enhanced electronic polarizability, sulfur-mediated interactions |

| Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride | Oxazole | Piperazin-1-yl | C₁₀H₁₇Cl₂N₃O₃ | 298.16 | Increased basicity, improved metabolic stability |

Biological Activity

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the aminoethyl side chain enhances its reactivity and potential interactions with biological targets.

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, compounds with oxazole structures often target mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to cancer and inflammatory responses.

- Receptor Interaction : The structural characteristics of oxazoles allow them to interact with specific receptors, potentially modulating their activity. This interaction can lead to altered signal transduction pathways that affect cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : Research indicates that derivatives of oxazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values ranging from 0.11 to 1.47 µM against breast (MCF-7) and lung (A549) cancer cells .

- Mechanism of Action : The cytotoxic effects are often linked to apoptosis induction through the activation of caspases and modulation of p53 expression levels, which are critical in regulating the cell cycle and apoptosis .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Antibacterial Effects : Studies have reported that oxazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Antifungal Effects : In vitro tests revealed antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates suggesting potential therapeutic applications in treating fungal infections .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines / Pathogens | IC50/MIC Values | References |

|---|---|---|---|

| Anticancer | MCF-7, A549 | 0.11 - 1.47 µM | |

| Antibacterial | S. aureus, E. coli | 20 - 28 µg/mL | |

| Antifungal | C. albicans, A. niger | 32 - 42 µg/mL |

Clinical Implications

The promising biological activities suggest that this compound could serve as a lead compound for drug development targeting cancer and infectious diseases. Further research is needed to optimize its pharmacological profile through structural modifications.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride?

The synthesis typically involves two stages: (1) constructing the oxazole core and (2) introducing the aminoethyl substituent.

- Oxazole formation : Cyclization of precursors like ethyl 2-chloroacetamidoacetate under acidic or thermal conditions generates the oxazole ring. The chloromethyl derivative (e.g., Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate) can serve as an intermediate .

- Aminoethyl introduction : Nucleophilic substitution of the chloromethyl group with 2-aminoethylamine, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol.

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of the amine .

Basic: How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : 1H NMR (DMSO-d6) should show peaks for the oxazole ring (δ 7.5–8.0 ppm), ethyl ester (δ 1.2–1.4 ppm for CH3; δ 4.1–4.3 ppm for CH2), and aminoethyl protons (δ 2.8–3.2 ppm). 13C NMR confirms carbonyl (C=O) at ~165 ppm .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should display [M+H]+ and [M+2H-Cl]+ peaks .

- Elemental analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

Advanced: How does the aminoethyl substituent influence reactivity compared to halogenated analogs?

The aminoethyl group enhances nucleophilicity and hydrogen-bonding capacity, enabling:

-

Functionalization : Amine-directed modifications (e.g., acylation, Schiff base formation) for targeted drug delivery systems.

-

Biological interactions : Increased affinity for enzyme active sites via electrostatic or H-bonding interactions, unlike halogenated analogs (e.g., chloromethyl or bromomethyl derivatives), which are more reactive in SN2 reactions .

-

Comparative data :

Substituent Reactivity Biological Affinity Chloromethyl High (SN2) Low Aminoethyl Moderate High Hydroxymethyl Low Moderate

Advanced: What strategies mitigate instability of the aminoethyl group during storage?

- Storage conditions : Lyophilized form at -20°C under inert gas (N2/Ar) to prevent oxidation or hygroscopic degradation .

- Stabilizers : Add 1–5% w/v trehalose or mannitol to aqueous solutions to reduce free radical formation.

- Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect decomposition products like oxazole-4-carboxylic acid .

Basic: What solvents are optimal for dissolving this compound in biological assays?

The dihydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS pH 7.4). For organic phases, use DMSO (≤5% v/v) or ethanol. Avoid DCM/chloroform due to poor solubility .

Advanced: How to design structure-activity relationship (SAR) studies for oxazole derivatives?

- Core modifications : Replace oxazole with thiazole (e.g., Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) to assess ring size impact on bioactivity .

- Substituent variation : Compare aminoethyl with cyclopropyl (e.g., Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate) to evaluate steric effects .

- Assay design : Use enzyme inhibition assays (e.g., kinase panels) and cellular uptake studies with fluorescently tagged analogs .

Advanced: How to resolve contradictory data in biological activity studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum batch).

- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and microscale thermophoresis (MST) for stoichiometry .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during weighing to avoid inhalation of hydrochloride salts.

- Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to model its interaction with biological targets computationally?

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB). Focus on hydrogen bonds between the aminoethyl group and catalytic residues (e.g., Asp86 in EGFR) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: What analytical challenges arise in quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.